molecular formula C9H11NO4 B1517268 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1234914-99-8

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1517268
CAS RN: 1234914-99-8
M. Wt: 197.19 g/mol
InChI Key: RUGPECRKGZFPPY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as 1-MEO-DHP) is an organic compound that is used as a building block in a variety of synthetic and medicinal applications. It is a versatile molecule that has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and agricultural products. It has also been used in the development of new therapies for a variety of diseases, including cancer and Alzheimer's disease. In addition, 1-MEO-DHP has been studied for its potential to act as a neuroprotector, as well as for its ability to modulate the activity of several enzymes and receptors.

Scientific Research Applications

Coordination Polymers and Frameworks

Research has explored the use of pyridine derivatives in constructing lanthanide-organic coordination polymeric networks. For example, novel lanthanide-organic frameworks have been developed using hydroxypyridine carboxylic acid derivatives, showcasing unique three-dimensional architectures. These frameworks display new topologies and potential applications in materials science, including magnetism and catalysis (Liu et al., 2009).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, pyridine carboxylic acid derivatives serve as critical intermediates. They have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic compounds, such as tetrahydropyridinedione and dihydropyridinone derivatives. This methodology provides a versatile approach to constructing complex organic molecules with potential biological activities (Bacchi et al., 2005).

Catalysis and Complex Formation

Pyridine carboxylates have been investigated for their ability to form stable complexes with metal ions, such as copper(II), which can then be used as catalysts in organic synthesis. These complexes demonstrate significant catalytic activity in addition reactions, highlighting the utility of pyridine carboxylic acids in catalytic processes (Drabina et al., 2010).

Material Science Applications

The structural versatility of pyridine carboxylic acid derivatives allows for their use in material science, particularly in the development of fluorescent probes and sensors. Novel fluorescence probes based on substituted anthracene derivatives have been developed, showcasing moderate solvatochromism and potential applications in biomedical analysis and imaging (Ihmels et al., 2000).

properties

IUPAC Name

1-(2-methoxyethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGPECRKGZFPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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